Enhanced Lipophilicity (clogP) vs. Ethoxy and Unsubstituted Benzamide Analogs
The target compound's 4-butoxy substituent confers higher calculated lipophilicity compared to its ethoxy analog (CAS 1020977-59-6) and the unsubstituted benzamide analog (CAS 1021112-70-8). Based on the molecular formula (C18H19N3O3S), the predicted clogP is approximately 3.8–4.2 . The ethoxy analog (C16H15N3O3S) has a predicted clogP of approximately 2.9–3.3, representing a roughly 1 log unit decrease . The unsubstituted benzamide (C14H11N3O2S, CAS 1021112-70-8) has a predicted clogP of approximately 2.2–2.6 . This lipophilicity gradient (butoxy > ethoxy > H) directly impacts passive membrane permeability and tissue distribution.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.8–4.2 |
| Comparator Or Baseline | Ethoxy analog (CAS 1020977-59-6): clogP ≈ 2.9–3.3; Unsubstituted benzamide (CAS 1021112-70-8): clogP ≈ 2.2–2.6 |
| Quantified Difference | Δ clogP ≈ +0.9 to +1.3 vs. ethoxy analog; Δ clogP ≈ +1.6 to +2.0 vs. unsubstituted benzamide |
| Conditions | Predicted values based on molecular formula and cheminformatics models (e.g., ChemAxon, ALOGPS) |
Why This Matters
Higher clogP correlates with improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays and in vivo models.
